molecular formula C23H38BrCl2NO2 B11948843 1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide CAS No. 882864-90-6

1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide

Cat. No.: B11948843
CAS No.: 882864-90-6
M. Wt: 511.4 g/mol
InChI Key: VEJGHMFLCMRKSN-UHFFFAOYSA-M
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Description

1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide is a quaternary ammonium compound. It is known for its antimicrobial properties and is used in various applications, including pharmaceuticals, disinfectants, and preservatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide typically involves the reaction of 3,4-dichlorobenzyl bromide with N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 25-30°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Chemical Reactions Analysis

Types of Reactions

1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide has a wide range of scientific research applications:

Mechanism of Action

The antimicrobial activity of 1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide is primarily due to its ability to disrupt the cell membrane of microorganisms. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. The molecular targets include membrane proteins and phospholipids, which are essential for maintaining cell integrity .

Comparison with Similar Compounds

Similar Compounds

  • Benzalkonium chloride
  • Cetylpyridinium chloride
  • Dodecyltrimethylammonium bromide

Uniqueness

Compared to similar compounds, 1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide exhibits higher antimicrobial efficacy and broader spectrum of activity. Its unique structure allows for stronger interactions with microbial cell membranes, making it a more potent disinfectant and preservative .

Properties

CAS No.

882864-90-6

Molecular Formula

C23H38BrCl2NO2

Molecular Weight

511.4 g/mol

IUPAC Name

[1-[(3,4-dichlorophenyl)methoxy]-1-oxotridecan-2-yl]-trimethylazanium;bromide

InChI

InChI=1S/C23H38Cl2NO2.BrH/c1-5-6-7-8-9-10-11-12-13-14-22(26(2,3)4)23(27)28-18-19-15-16-20(24)21(25)17-19;/h15-17,22H,5-14,18H2,1-4H3;1H/q+1;/p-1

InChI Key

VEJGHMFLCMRKSN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC(C(=O)OCC1=CC(=C(C=C1)Cl)Cl)[N+](C)(C)C.[Br-]

Origin of Product

United States

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